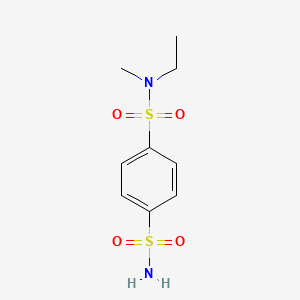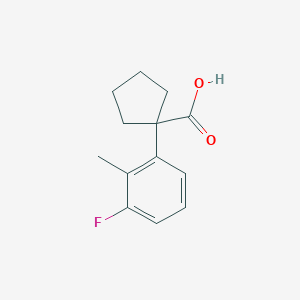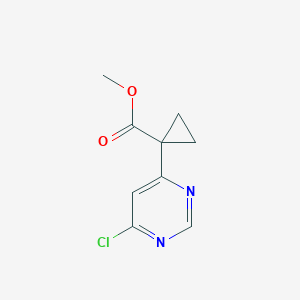![molecular formula C13H7Cl2F3N2O B13554361 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 5570-75-2](/img/structure/B13554361.png)
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable pyridine derivative. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure consistent quality and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions may produce corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique reactivity and stability
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- Trifluoromethylpyridine derivatives
- N-(6-chlorobenzo[d]thiazol-2-yl) derivatives
Uniqueness
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide stands out due to its unique combination of chloro and trifluoromethyl groups on the pyridine ring. This structural feature imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
5570-75-2 |
|---|---|
Fórmula molecular |
C13H7Cl2F3N2O |
Peso molecular |
335.10 g/mol |
Nombre IUPAC |
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H7Cl2F3N2O/c14-10-3-2-8(5-9(10)13(16,17)18)20-12(21)7-1-4-11(15)19-6-7/h1-6H,(H,20,21) |
Clave InChI |
XJSULFNHIKVRKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)Cl)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride](/img/structure/B13554278.png)

![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13554298.png)
![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)

![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)


![rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13554322.png)

![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)

![6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13554352.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)
